molecular formula C21H20F2N2O3 B2837568 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide CAS No. 921790-99-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide

Cat. No.: B2837568
CAS No.: 921790-99-0
M. Wt: 386.399
InChI Key: XCNNUTMQMVPZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide is a synthetic benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a 5-allyl substituent on the oxazepine ring and a 3,4-difluorobenzamide group at the 7-position.

Key structural attributes include:

  • Oxazepine core: Provides conformational rigidity and hydrogen-bonding capabilities.
  • 3,4-Difluorobenzamide (R2): Enhances electronic properties and target binding through fluorine’s electronegativity and lipophilicity.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O3/c1-4-9-25-17-11-14(6-8-18(17)28-12-21(2,3)20(25)27)24-19(26)13-5-7-15(22)16(23)10-13/h4-8,10-11H,1,9,12H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNNUTMQMVPZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Allyl vs. Ethyl Substituents

A closely related analog, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (CAS: 921560-13-6), differs only in the 5-position substituent (ethyl vs. allyl) .

Property Allyl Variant Ethyl Variant
Substituent (R1) Allyl (-CH₂CH₂CH₂) Ethyl (-CH₂CH₃)
Molecular Weight (g/mol) Not explicitly reported 415.45 (calculated)
Steric Effects Higher due to unsaturated bond Lower
Metabolic Stability Potential oxidation at allylic position More stable; less reactive

The allyl group may enhance interactions with hydrophobic binding pockets but could reduce metabolic stability compared to the ethyl analog.

Impact of Allyl Group on Pharmacokinetics

  • Lipophilicity : Allyl’s unsaturated bond may slightly reduce lipophilicity compared to ethyl, affecting membrane permeability.
  • Reactivity : Allylic positions are prone to oxidative metabolism, which could shorten half-life in vivo.

Fluorination Patterns on the Benzamide Moiety

Difluoro vs. Mono-Fluoro Substitution

Another analog, N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide, replaces the 3,4-difluoro group with a single 3-fluoro substituent .

Property 3,4-Difluoro Variant 3-Fluoro Variant
Fluorine Positions 3- and 4-positions on benzamide 3-position only
Electronic Effects Increased electronegativity and dipole Moderate electronegativity
Target Binding Enhanced π-stacking or H-bonding potential Reduced electronic interactions

The 3,4-difluoro configuration likely improves binding affinity to targets sensitive to electronic perturbations, such as enzymes or receptors with aromatic binding pockets.

Comparison with Agrochemical Benzamide Derivatives

Fluorinated benzamides are prevalent in agrochemicals (e.g., diflubenzuron, a 2,6-difluoro insecticide) . While the target compound’s 3,4-difluoro pattern differs, this substitution may still confer pesticidal activity by disrupting chitin synthesis or hormone signaling in pests.

Compound Fluorine Positions Application
Target Compound 3,4-difluoro Hypothetical pesticide/agent
Diflubenzuron 2,6-difluoro Insect growth regulator
Fluazuron 3-(trifluoromethyl) Acaricide

The position and number of fluorine atoms critically influence target specificity and potency.

Q & A

Basic Research Questions

What are the optimal synthetic routes for this compound, and how can structural purity be ensured?

The synthesis involves multi-step reactions starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by functionalization with the 3,4-difluorobenzamide moiety. Key steps include:

  • Core formation : Cyclization of substituted ethanolamine derivatives under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
  • Amide coupling : Use of coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) for introducing the benzamide group .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR (analysis of allyl protons at δ 5.2–5.8 ppm and oxazepine carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) .

Which analytical techniques are critical for characterizing this compound’s structure and stability?

  • Spectroscopy :
    • NMR : Assign diastereotopic protons in the oxazepine ring and confirm fluorine substitution patterns in the benzamide group .
    • IR : Identify carbonyl stretches (C=O at ~1680 cm1^{-1}) and amide N-H bonds (~3300 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors degradation under stress conditions (e.g., pH 1–13, 40–60°C) to assess stability .
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions .

How do solubility and formulation challenges impact biological testing?

  • Solubility : Moderate solubility in DMSO (20–30 mg/mL) but poor aqueous solubility (<0.1 mg/mL) due to hydrophobic benzoxazepine and fluorinated benzamide groups. Use co-solvents (e.g., Cremophor EL/PEG 400) for in vitro assays .
  • LogP : Predicted logP ~3.2 (via ACD/Labs) suggests moderate lipophilicity, requiring optimization for blood-brain barrier penetration or oral bioavailability .

What preliminary biological screening strategies are recommended?

  • Target identification : Perform kinase profiling or GPCR screening panels due to structural similarities to known kinase inhibitors (e.g., benzoxazepine-based EGFR inhibitors) .
  • Cell-based assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) using MTT assays at 1–100 μM concentrations .

Advanced Research Questions

How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic (PK) studies : Measure plasma half-life and tissue distribution in rodent models to identify metabolic instability (e.g., cytochrome P450-mediated oxidation of the allyl group) .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and correlate with activity loss .
  • Orthogonal assays : Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What mechanistic insights explain the allyl group’s role in modulating reactivity or bioactivity?

  • Reactivity : The allyl group participates in [3,3]-sigmatropic rearrangements or Michael additions under basic conditions, altering the core structure .
  • Bioactivity : Molecular docking suggests the allyl moiety enhances binding to hydrophobic pockets in enzymes (e.g., HDACs or PDE inhibitors). Mutagenesis studies can validate critical interactions .

How can reaction pathways be optimized to reduce byproducts during scale-up?

  • Process parameters :
    • Temperature control : Lower reaction temperatures (e.g., 0–5°C) during amide coupling to minimize epimerization .
    • Catalyst screening : Test Pd-catalyzed cross-couplings for allyl group introduction to improve regioselectivity .
  • Byproduct analysis : Use UPLC-MS to identify dimers or oxidized species and adjust stoichiometry (e.g., reduce excess benzoyl chloride) .

What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Delete putative targets (e.g., HDAC6 or PI3K) in cell lines to confirm pathway dependency .
  • Transcriptomics : RNA-seq after treatment identifies differentially expressed genes linked to apoptosis or cell cycle arrest .
  • In vivo imaging : Fluorescently tagged analogs track biodistribution in zebrafish or murine models .

Notes

  • Contradictions : and report conflicting solubility data; verify via experimental determination.
  • Advanced SAR : Fluorine positioning (3,4 vs. 2,6) significantly alters target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.